2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol
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Overview
Description
2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol is an organic compound that features a furan ring, an enamine linkage, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol typically involves the reaction of 3-(furan-2-yl)prop-2-en-1-ol with an appropriate amine under acidic conditions. One common method involves the use of 1-M HCl in acetic acid solution to facilitate the reaction . The reaction proceeds through the formation of an intermediate enamine, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The enamine linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Oxidation of the furan ring can yield furan-2-carboxylic acid.
Reduction: Reduction of the enamine linkage can yield 2-{(E)-[3-(Furan-2-yl)prop-2-en-1-yl]amino}ethanol.
Substitution: Substitution of the hydroxyl group can yield various ethers and esters.
Scientific Research Applications
2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The furan ring and enamine linkage play crucial roles in its binding affinity and specificity . Additionally, its hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)prop-2-en-1-ol: This compound shares the furan ring and enamine linkage but lacks the ethanol moiety.
Ethyl 3-(furan-2-yl)propanoate: This compound has a similar furan ring but features an ester group instead of the enamine linkage.
Uniqueness
2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol is unique due to its combination of a furan ring, enamine linkage, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6131-40-4 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)prop-2-enylideneamino]ethanol |
InChI |
InChI=1S/C9H11NO2/c11-7-6-10-5-1-3-9-4-2-8-12-9/h1-5,8,11H,6-7H2 |
InChI Key |
FYDFLNVJDXSETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC=NCCO |
Origin of Product |
United States |
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